

early-stage research on MD-222

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|----------|-----------|
| Compound Name: | MD-222 | |
| Cat. No.: | B8146292 | Get Quote |

Core Compound: BLU-222

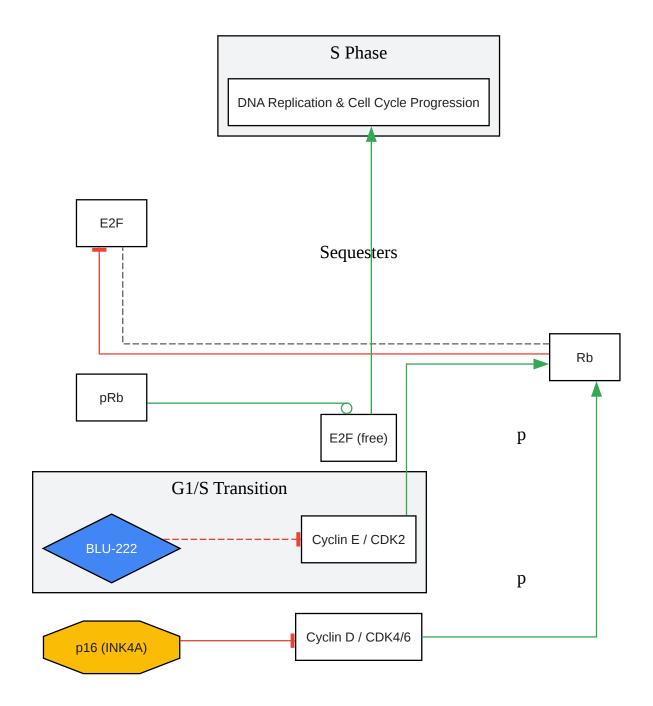
BLU-222 is a selective inhibitor of CDK2, a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle.[1][2][3] In complex with its regulatory partner, Cyclin E, CDK2 phosphorylates key substrates, including the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA replication.[4][5] In several cancer types, amplification or overexpression of the CCNE1 gene leads to hyperactivation of the Cyclin E/CDK2 complex, driving uncontrolled cell proliferation.[4][6] BLU-222 is designed to specifically target this dependency.

Mechanism of Action

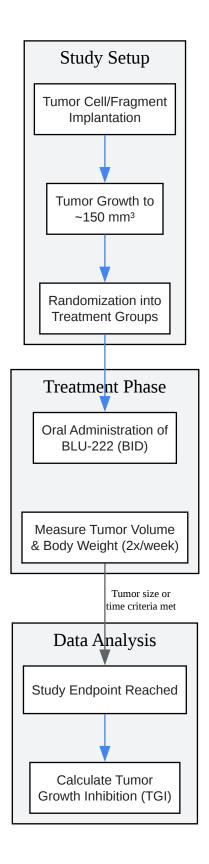
BLU-222 is an ATP-competitive inhibitor of CDK2.[4] By binding to the ATP-binding pocket of CDK2, it prevents the phosphorylation of key substrates, including Rb at threonine 821 (T821) and serines 807/811.[1][7] This inhibition leads to the maintenance of Rb in its active, hypophosphorylated state, where it remains bound to E2F transcription factors. Consequently, the transcription of genes required for S-phase entry is repressed, leading to a G1 cell cycle arrest and inhibition of tumor cell proliferation.[4][8]

Signaling Pathway Diagram

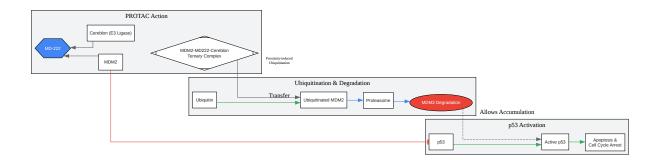












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1aberrant cancers - American Chemical Society [acs.digitellinc.com]



- 4. blueprintmedicines.com [blueprintmedicines.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals
 Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors PMC
 [pmc.ncbi.nlm.nih.gov]
- 8. blueprintmedicines.com [blueprintmedicines.com]
- To cite this document: BenchChem. [early-stage research on MD-222]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146292#early-stage-research-on-md-222]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com